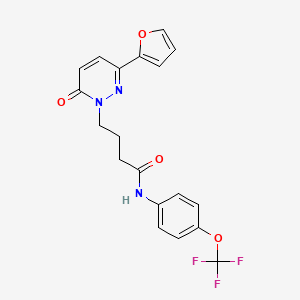

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you've inquired about belongs to a class of chemicals that possess furan and pyridazinone as core structures, which are often explored for their chemical and pharmacological properties. Such compounds are synthesized through various chemical reactions, leveraging the reactivity of furan and pyridazine rings.

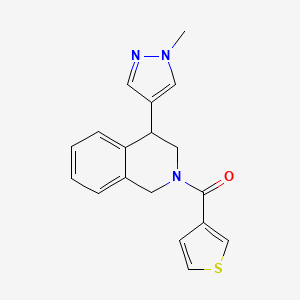

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step reactions, starting from furan or thiophene derivatives. One method involves the condensation of furan derivatives with hydrazine or other nucleophiles to form hydrazine derivatives, which are then further reacted to produce the desired compound. For example, studies have shown the synthesis of furan and thiophene derivatives using methods that could be adapted for the synthesis of the compound of interest (Shilpa A.S & Satish Kumar.M, 2023).

Molecular Structure Analysis

The molecular structure of compounds containing furan and pyridazine rings can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and overall 3D structure of the molecule, crucial for understanding its chemical behavior and reactivity.

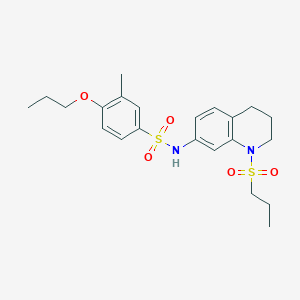

Chemical Reactions and Properties

Compounds like the one described often undergo addition reactions, where the reactivity of the furan and pyridazinone rings plays a significant role. For example, furan compounds have been shown to react with 1-phenylbut-1-yn-3-one, leading to various addition products (R. Acheson et al., 1979).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research into furan derivatives, such as those involving the synthesis and chemical reactions of furan compounds, provides foundational knowledge for understanding the potential applications of the specified compound. Furan derivatives are commonly used in organic synthesis, including the construction of pyridazinone derivatives, which have shown a range of biological activities. The synthesis of 3-substituted furans via directed lithiation and palladium-catalysed coupling represents a methodological approach that could be relevant to the synthesis and functionalization of compounds similar to the one (Ennis & Gilchrist, 1990).

Biological Applications

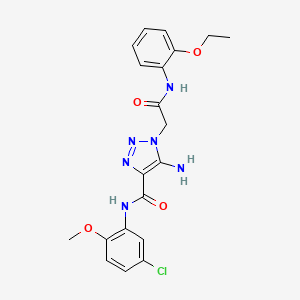

Compounds bearing furan and pyridazinone moieties have been investigated for their antimicrobial and antiviral activities. For example, the ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones highlight the potential of furan derivatives in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015). Similarly, the conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity underscores the versatility of furan derivatives in medicinal chemistry (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Anticancer and Antioxidant Activities

The exploration of furan derivatives for anticancer and antioxidant activities is another promising area. For instance, the synthesis and evaluation of anticancer activity of some new 3(2h)-one pyridazinone derivatives by molecular docking studies suggest that similar compounds could be developed with significant therapeutic potential (Mehvish & Kumar, 2022). The antioxidant and anticancer activity of novel derivatives, including those with furan rings, indicates a broad spectrum of potential applications in developing treatments for various diseases (Tumosienė et al., 2020).

Propriétés

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4/c20-19(21,22)29-14-7-5-13(6-8-14)23-17(26)4-1-11-25-18(27)10-9-15(24-25)16-3-2-12-28-16/h2-3,5-10,12H,1,4,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKXPMGINJHTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)